molecular formula C28H23N B14191639 4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline CAS No. 834861-08-4

4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline

Cat. No.: B14191639
CAS No.: 834861-08-4
M. Wt: 373.5 g/mol
InChI Key: AYITZXBUQDMCEE-UHFFFAOYSA-N
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Description

4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline is an organic compound that features a binaphthyl group attached to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline typically involves the coupling of 2-bromo-1,1’-binaphthyl with N,N-dimethylaniline under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration and bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of organic electronic materials and as a dye intermediate.

Mechanism of Action

The mechanism of action of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-([1,1’-Binaphthalen]-2-yl)aniline
  • 4-([1,1’-Binaphthalen]-2-yl)phenol
  • 4-([1,1’-Binaphthalen]-2-yl)benzoic acid

Uniqueness

4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline is unique due to the presence of both the binaphthyl and dimethylaniline groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

834861-08-4

Molecular Formula

C28H23N

Molecular Weight

373.5 g/mol

IUPAC Name

N,N-dimethyl-4-(1-naphthalen-1-ylnaphthalen-2-yl)aniline

InChI

InChI=1S/C28H23N/c1-29(2)23-17-14-22(15-18-23)26-19-16-21-9-4-6-12-25(21)28(26)27-13-7-10-20-8-3-5-11-24(20)27/h3-19H,1-2H3

InChI Key

AYITZXBUQDMCEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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